molecular formula C11H12F2O2 B2917449 4-[4-(Difluoromethoxy)phenyl]butan-2-one CAS No. 733044-93-4

4-[4-(Difluoromethoxy)phenyl]butan-2-one

Cat. No.: B2917449
CAS No.: 733044-93-4
M. Wt: 214.212
InChI Key: ABLIXIYSRZALED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Difluoromethoxy)phenyl]butan-2-one is a chemical compound with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Difluoromethoxy)phenyl]butan-2-one typically involves the reaction of 4-(Difluoromethoxy)benzaldehyde with a suitable ketone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Difluoromethoxy)phenyl]butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-[4-(Difluoromethoxy)phenyl]butan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Difluoromethoxy)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Methoxy)phenyl]butan-2-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    4-[4-(Chloromethoxy)phenyl]butan-2-one: Similar structure but with a chloromethoxy group instead of a difluoromethoxy group.

Uniqueness

4-[4-(Difluoromethoxy)phenyl]butan-2-one is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and altered electronic effects. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-[4-(difluoromethoxy)phenyl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-8(14)2-3-9-4-6-10(7-5-9)15-11(12)13/h4-7,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLIXIYSRZALED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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